molecular formula C30H28Cl2N2O3S B11624566 N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B11624566
M. Wt: 567.5 g/mol
InChI Key: CORMMERFDGZSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a carbazole moiety with a sulfonamide group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Carbazole Intermediate: The initial step involves the synthesis of 3,6-dichlorocarbazole. This can be achieved through the chlorination of carbazole using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Alkylation: The next step is the alkylation of the carbazole intermediate with 3-chloro-2-hydroxypropylamine, forming the N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl) intermediate.

    Sulfonamide Formation: Finally, the intermediate is reacted with 2,6-dimethylphenyl-4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbazole moiety, potentially converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated carbazole derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. It can be used to study enzyme kinetics and inhibition mechanisms.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its structural features suggest it could be a candidate for anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism by which N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)benzenesulfonamide
  • N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide
  • N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)methanesulfonamide

Uniqueness

Compared to similar compounds, N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups. The presence of both the dichlorocarbazole and the sulfonamide groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C30H28Cl2N2O3S

Molecular Weight

567.5 g/mol

IUPAC Name

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C30H28Cl2N2O3S/c1-19-7-11-25(12-8-19)38(36,37)34(30-20(2)5-4-6-21(30)3)18-24(35)17-33-28-13-9-22(31)15-26(28)27-16-23(32)10-14-29(27)33/h4-16,24,35H,17-18H2,1-3H3

InChI Key

CORMMERFDGZSDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=C(C=CC=C5C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.